1-(Bromomethyl)-4-methylnaphthalene
Overview
Description
1-(Bromomethyl)-4-methylnaphthalene (BMN) is an aromatic hydrocarbon that has recently been the focus of scientific research due to its potential applications in a variety of fields. BMN is a colorless liquid with a sweet odor and a boiling point of approximately 128°C. It is soluble in many organic solvents and is used in organic synthesis as a reagent and intermediate in the production of various compounds. BMN has been studied for its potential use in the manufacture of pharmaceuticals, as a fuel additive, as a surfactant, and as a catalyst in chemical reactions.
Scientific Research Applications
Organic Synthesis Intermediary
1-(Bromomethyl)-4-methylnaphthalene: is widely used as an intermediate in organic synthesis . Its bromomethyl group is highly reactive, making it suitable for various coupling reactions and the synthesis of complex organic molecules. This compound can be employed in the preparation of naphthalene derivatives, which are valuable in synthesizing dyes, resins, and other polymers.
Pharmaceutical Research
In pharmaceutical research, 1-(Bromomethyl)-4-methylnaphthalene serves as a building block for the synthesis of various drug candidates . Its structural motif is found in a number of bioactive compounds, and its modification through different chemical reactions can lead to the development of new therapeutic agents.
Material Science
The compound’s utility extends to material science, where it can be used to create novel materials with specific optical or electronic properties. For instance, it can be incorporated into the backbone of certain polymers to alter their characteristics, such as increasing their thermal stability or changing their photoluminescence .
Chemical Engineering
In chemical engineering, 1-(Bromomethyl)-4-methylnaphthalene is involved in process optimization and the development of new synthetic routes. Its role in the synthesis of intermediates and end products is crucial for the efficient production of chemicals on an industrial scale .
Biochemistry Applications
This compound is also significant in biochemistry, where it can be used to study protein interactions and enzyme kinetics. By attaching it to biomolecules or substrates, researchers can investigate the mechanisms of biological processes and identify potential targets for drug development .
Mechanism of Action
Target of Action
Similar compounds have been used to access bicyclic peptides with diverse conformations . Bicyclic peptides are a powerful modality for engaging challenging drug targets such as protein-protein interactions .
Mode of Action
For instance, they can undergo nucleophilic substitution reactions , which could potentially lead to modifications of target proteins or other biomolecules.
Pharmacokinetics
The compound’s molecular weight of 221093 suggests that it could potentially be absorbed and distributed in the body
properties
IUPAC Name |
1-(bromomethyl)-4-methylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKCVSUVCPKNPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80313928 | |
Record name | 1-(bromomethyl)-4-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41791-10-0 | |
Record name | NSC278616 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(bromomethyl)-4-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.